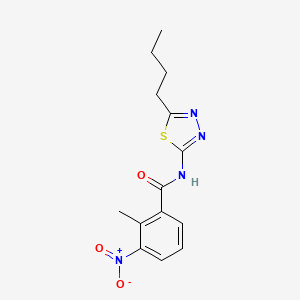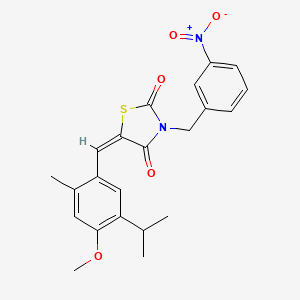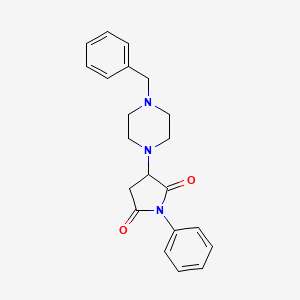![molecular formula C16H25NO3 B5209394 4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5209394.png)
4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine, also known as EMD-386088, is a potent and selective antagonist of the dopamine D4 receptor. It is a synthetic compound that has been developed for research purposes. The dopamine D4 receptor is a G protein-coupled receptor that is primarily located in the brain. It is involved in the regulation of mood, cognition, and behavior. EMD-386088 has been studied extensively in vitro and in vivo to understand its mechanism of action and potential therapeutic applications.
作用机制
4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine acts as an antagonist of the dopamine D4 receptor. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand of the receptor. This results in a decrease in the activity of the receptor and a reduction in the downstream signaling pathways that are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce the symptoms of depression and anxiety in animal models. It has also been shown to have a positive effect on cognitive function and memory.
实验室实验的优点和局限性
4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D4 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation of 4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine is that it has not been extensively studied in humans, which limits its potential clinical applications.
未来方向
There are several future directions for research on 4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine. One area of interest is the potential use of this compound in the treatment of drug addiction. It has been shown to reduce the reinforcing effects of drugs of abuse in animal models, and further research is needed to determine its potential clinical applications in this area. Another area of interest is the potential use of 4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Further research is needed to determine its efficacy and safety in human clinical trials. Finally, 4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine could be used as a tool for studying the dopamine D4 receptor and its role in various physiological processes.
合成方法
4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine is synthesized using a multi-step process that involves the reaction of morpholine with 4-ethylphenol to form 4-ethylphenoxyethylmorpholine. This intermediate is then reacted with ethylene oxide to form 2-[2-(4-ethylphenoxy)ethoxy]ethylmorpholine. Finally, the product is purified using column chromatography to obtain pure 4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine.
科学研究应用
4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity and selectivity for the dopamine D4 receptor, which makes it a promising candidate for the treatment of various psychiatric disorders such as schizophrenia, bipolar disorder, and depression. It has also been studied for its potential use in drug addiction treatment.
属性
IUPAC Name |
4-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-2-15-3-5-16(6-4-15)20-14-13-19-12-9-17-7-10-18-11-8-17/h3-6H,2,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWPFCJYYDRORP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5470019 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5209311.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B5209317.png)
![N-(2-methoxyphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5209319.png)
![N-(2-fluorophenyl)-N-formyl-3-methylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5209334.png)


![1-[4-(3-bromophenoxy)butyl]pyrrolidine](/img/structure/B5209351.png)


![3-benzyl-5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5209375.png)
![2-chloro-4,5-difluoro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzamide](/img/structure/B5209385.png)

![5-{5-chloro-2-[(4-nitrobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5209388.png)
![ethyl 4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5209392.png)